molecular formula C12H15N B1282309 3-Benzyl-3-azabicyclo[3.1.0]hexane CAS No. 70110-45-1

3-Benzyl-3-azabicyclo[3.1.0]hexane

Cat. No. B1282309
CAS RN: 70110-45-1
M. Wt: 173.25 g/mol
InChI Key: OQEHGZOASMRNJW-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 70110-45-1 . It has a molecular weight of 173.26 . The IUPAC name for this compound is 3-benzyl-3-azabicyclo[3.1.0]hexane . It is typically stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The InChI code for 3-Benzyl-3-azabicyclo[3.1.0]hexane is 1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Physical And Chemical Properties Analysis

3-Benzyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . The compound is typically stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antitumor Agents

Compounds containing the 3-azabicyclo[3.1.0]hexane framework have been investigated for their potential as antitumor agents . Studies have shown that these compounds exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia, T lymphocyte, and cervical carcinoma, as well as mouse colon carcinoma . The most effective compounds demonstrated IC50 values in the range of 4.2 to 24.1 μM, indicating a significant potential for cancer treatment.

Pharmaceutical Industry Applications

The 3-azabicyclo[3.1.0]hexyl ring system is recognized for its diverse biological activities and potential in the pharmaceutical industry. It serves as a conformationally constrained bicyclic isostere for the piperidine motif. This structure is found in potent μ opioid receptor antagonists for treating pruritus, ketohexokinase inhibitors for non-alcoholic fatty liver disease, muscarinic receptor antagonists, and T-type calcium channel inhibitors .

Natural Compound Structures

This framework is a valuable structural fragment found in natural compounds. It is utilized in pharmaceuticals and as key intermediates in various chemical syntheses. The presence of the 3-azabicyclo[3.1.0]hexane structure in natural products underlines its importance in medicinal chemistry .

Biological Activity Against Pathogens

The related 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products with biological activities against bacteria, fungi, and tumors through DNA alkylation. An example is ficellomycin, a dipeptide consisting of L-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure .

Synthesis of Bioactive Compounds

The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed, showcasing the compound’s role in creating bioactive molecules. The process involves photochemical decomposition of CHF2-substituted pyrazolines, highlighting the compound’s versatility in synthetic organic chemistry .

Fluorinated Group Decoration

Decorating organic molecules with fluorinated groups often affects their physicochemical and biological properties, such as metabolic stability and lipophilicity. The 3-azabicyclo[3.1.0]hexane framework, when modified with fluorinated groups, can significantly impact the properties of pharmaceuticals, agrochemicals, and advanced functional materials .

Safety and Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexane includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHGZOASMRNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522350
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.1.0]hexane

CAS RN

70110-45-1
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Red-Al (70% in toluene) (24 g, 83.2 mmol) was dissolved in absolute ether (100 mL) and cooled to 0° C. under N2, then 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (3.72 g, 18.5 mmol) was added. The mixture was stirred at 0° C. for 30 mins then stirred under reflux for 4 h. Water (50 mL) was added to the cooled solution and the mixture filtered through celite. The organic phase was dried over Na2SO4, concentrated in vacuo to give 3-benzyl-3-aza-bicyclo[3.1.0]hexane (3.0 g, 94%) as a light red oil. LC-MS: [M+H]+, 174.2, tR=0.546 min.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of iodine (2.27 g) in THF (27.9 mL) was added dropwise at 0° C. to a mixture of sodium borohydride (818 mg) in dry THF (45 mL) within 40 min. At this temperature, a solution of 3-benzyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione (750 mg) in THF (11.1 mL) was then added dropwise. Then the reaction mixture was heated for 6 h under reflux. The mixture was cooled to 0° C., and 3N HCl was carefully added. Then the reaction solution was neutralized with 2N sodium hydroxide solution. The aqueous phase was extracted three times with ethyl acetate. The organic phases were combined, dried over sodium sulfate and the solvent was removed in vacuum. The raw product was purified by preparative HPLC. In this way the product was obtained with molecular weight 173.12 (C12H15N); MS (ESI): 174 (M+H+).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Name
Quantity
27.9 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
11.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the "endo-exo conversion" mentioned in one of the papers?

A1: The synthesis of ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, a valuable intermediate, benefits from a specific stereochemical conversion. The term "endo-exo conversion" refers to the change in the spatial arrangement of substituents on the bicyclic ring system. This conversion, facilitated by the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), ensures the desired stereochemistry (specifically, the α configuration at positions 1, 5, and 6) in the final product, which is crucial for its biological activity.

Q2: Why is (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane considered a "key intermediate" in pharmaceutical synthesis?

A2: (1α, 5α, 6α)-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane serves as a versatile building block for constructing more complex molecules with potential therapeutic applications []. Its structure, particularly the presence of the amine group, allows for further chemical modifications. This makes it especially valuable in synthesizing azabicyclo quinolone derivatives, a class of potent antibacterial agents. The specific stereochemistry of the molecule is likely crucial for its ability to interact with biological targets and elicit the desired pharmacological effects.

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